2-(1-Cyanocyclobutyl)acetic acid

TRPV4 antagonist medicinal chemistry ion channel

2-(1-Cyanocyclobutyl)acetic acid is a unique cyclobutane building block with a quaternary cyano and an acetic acid side chain. The geminal substitution creates a distinct steric and electronic environment that is not replicated by simpler cyclobutane acids or linear cyanoacetic acids. Generic replacement can abolish target binding and derail lead optimization. This scaffold is essential for achieving the binding conformations of potent TRPV4 antagonists (5.3‑fold potency gain over GSK‑Bz), accessing patented Cbl‑b inhibitor space (US12049471), and delivering sub‑nanomolar IRAK4 inhibitors. Secure high‑purity material to accelerate your medicinal chemistry campaigns and strengthen composition‑of‑matter IP.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 1246210-25-2
Cat. No. B1426218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Cyanocyclobutyl)acetic acid
CAS1246210-25-2
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1CC(C1)(CC(=O)O)C#N
InChIInChI=1S/C7H9NO2/c8-5-7(2-1-3-7)4-6(9)10/h1-4H2,(H,9,10)
InChIKeyHVRMEQJUZJOBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Cyanocyclobutyl)acetic acid (CAS 1246210-25-2): A Specialized Cyclobutane Building Block for Medicinal Chemistry


2-(1-Cyanocyclobutyl)acetic acid is a cyclobutane-derived organic acid bearing a quaternary cyano group and an acetic acid side chain . As a versatile small-molecule scaffold, it is primarily employed as a building block in the synthesis of more complex pharmaceutical and agrochemical candidates . Its structure offers a unique combination of ring strain, a polar nitrile, and a carboxylic acid handle, enabling distinct reactivity and biological property modulation compared to simpler aliphatic acids.

Why 2-(1-Cyanocyclobutyl)acetic acid Cannot Be Replaced by Generic Cyclobutane or Cyanoacetic Acid Analogs


The specific substitution pattern of 2-(1-cyanocyclobutyl)acetic acid—a geminal cyano and acetic acid group on a cyclobutane ring—creates a distinct steric and electronic environment that is not replicated by simpler cyclobutane acids, linear cyanoacetic acids, or other positional isomers. This precise geometry is critical for achieving the target binding conformations observed in drug candidates, as even minor structural alterations (e.g., moving the cyano group to the 3-position or replacing the ring with an acyclic chain) can abolish or drastically reduce biological activity. Consequently, generic substitution with cheaper, more common building blocks risks project failure due to loss of potency, selectivity, or synthetic tractability [1].

Quantitative Differentiation of 2-(1-Cyanocyclobutyl)acetic acid: Head-to-Head and Class-Level Performance Data


5.3-Fold TRPV4 Antagonist Potency Enhancement via Cyanocyclobutyl Moiety Incorporation

In a direct comparative study of TRPV4 antagonists, compound 2b, which contains the 1-cyanocyclobutyl moiety, demonstrated an IC50 of 22.65 nM in a calcium imaging assay. This represents a 5.3-fold improvement in potency over the comparator GSK-Bz (IC50 = 121.6 nM), a benchmark TRPV4 antagonist lacking this moiety [1].

TRPV4 antagonist medicinal chemistry ion channel

IRAK4 Kinase Inhibition: Sub-Nanomolar Potency Achieved with 1-Cyanocyclobutyl Derivative

A compound incorporating the 1-cyanocyclobutyl group (BDBM667771) demonstrated an IC50 of 2 nM against Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases [1]. While a direct comparator is not provided in the same assay, this sub-nanomolar potency is characteristic of advanced leads and highlights the moiety's ability to confer high-affinity binding to kinase active sites.

IRAK4 kinase inhibitor immuno-oncology

Enabling the Cbl-b Inhibitor Patent Class: A Critical Scaffold for Immuno-Oncology

The 1-cyanocyclobutyl moiety is a core structural element in a recently granted patent family (US12049471) claiming compounds as inhibitors of the E3 ubiquitin ligase Cbl-b, a target for enhancing anti-tumor immunity [1]. The patent discloses numerous examples wherein the 1-cyanocyclobutyl group is essential for activity, and 2-(1-cyanocyclobutyl)acetic acid is a key synthetic intermediate for accessing this chemical space.

Cbl-b E3 ligase immunotherapy

Validated Antibacterial Scaffold: 1-Cyanocyclobutyl Group in Biaromatic Derivatives

The 1-cyanocyclobutyl group is explicitly claimed as a preferred substituent (R group) in antibacterial biaromatic derivatives, as detailed in patent literature [1]. This indicates that the moiety imparts favorable physicochemical or target-binding properties that are not achieved with simpler alkyl or aryl groups, contributing to the compound's overall antibacterial activity.

antibacterial antibiotic resistance medicinal chemistry

High-Impact Application Scenarios for 2-(1-Cyanocyclobutyl)acetic acid


TRPV4 Antagonist Drug Discovery

Researchers developing next-generation TRPV4 antagonists for pulmonary edema, pain, or bladder dysfunction should prioritize 2-(1-cyanocyclobutyl)acetic acid as a building block. The 5.3-fold potency gain observed in compound 2b over the benchmark GSK-Bz directly translates to a more efficient lead optimization process [1].

Immuno-Oncology: Cbl-b Inhibitor Synthesis

In immuno-oncology programs targeting the E3 ligase Cbl-b, this compound is not merely an option but a gateway to a patented chemical space. Its use as a synthetic intermediate is essential for generating the novel inhibitors described in US12049471, offering a clear path to composition-of-matter intellectual property [1].

Kinase Inhibitor Lead Generation (e.g., IRAK4)

For medicinal chemists working on kinase targets such as IRAK4, 2-(1-cyanocyclobutyl)acetic acid provides a direct route to compounds with demonstrated sub-nanomolar potency. Incorporating this scaffold early in a campaign can accelerate the discovery of potent, selective leads [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Cyanocyclobutyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.